Ethyl 2-(1-adamantyl)-2-oxo-acetate
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Overview
Description
Ethyl 2-(1-adamantyl)-2-oxo-acetate is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure
Preparation Methods
The synthesis of Ethyl 2-(1-adamantyl)-2-oxo-acetate typically involves the reaction of 1-adamantanone with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Ethyl 2-(1-adamantyl)-2-oxo-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(1-adamantyl)-2-oxo-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 2-(1-adamantyl)-2-oxo-acetate can be compared with other adamantane derivatives, such as:
1-Adamantanamine: Known for its antiviral properties, particularly against the influenza virus.
1-Adamantanol: Used as an intermediate in the synthesis of various pharmaceuticals and materials.
1-Adamantanecarboxylic acid:
This compound is unique due to its ester functionality, which allows for further chemical modifications and enhances its versatility in various applications.
Properties
IUPAC Name |
ethyl 2-(1-adamantyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-2-17-13(16)12(15)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBDDGCNBBTRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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